![molecular formula C9H10FN3O2S B2855183 1-(2-Fluorophenyl)-3-[(2-hydroxyacetyl)amino]thiourea CAS No. 2320959-53-1](/img/structure/B2855183.png)
1-(2-Fluorophenyl)-3-[(2-hydroxyacetyl)amino]thiourea
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Description
1-(2-Fluorophenyl)-3-[(2-hydroxyacetyl)amino]thiourea is a chemical compound with the molecular formula C7H7FN2S . It is a derivative of thiourea, which is a class of organic compounds characterized by a functional group consisting of two amine groups (-NH2) and a carbonyl group (C=O) .
Synthesis Analysis
The synthesis of thiourea derivatives, such as 1-(2-Fluorophenyl)-3-[(2-hydroxyacetyl)amino]thiourea, can be achieved through various methods. One common method involves a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur .Molecular Structure Analysis
The molecular structure of 1-(2-Fluorophenyl)-3-[(2-hydroxyacetyl)amino]thiourea can be represented by the molecular formula C7H7FN2S . The compound has a molecular weight of 170.21 g/mol .Chemical Reactions Analysis
Thiourea-based organic molecules, such as 1-(2-Fluorophenyl)-3-[(2-hydroxyacetyl)amino]thiourea, show excellent catalytic activity in various transformations by their unique double H-bonding activation process . They are well-recognized catalysts for the enantioselective synthesis of diverse products from asymmetric two- or multicomponent reactions .Physical And Chemical Properties Analysis
1-(2-Fluorophenyl)-3-[(2-hydroxyacetyl)amino]thiourea is a crystalline powder . It has a molecular weight of 170.21 g/mol . The compound has a melting point of 160°C .Mechanism of Action
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[(2-hydroxyacetyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O2S/c10-6-3-1-2-4-7(6)11-9(16)13-12-8(15)5-14/h1-4,14H,5H2,(H,12,15)(H2,11,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRKEYHTYHWQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NNC(=O)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide |
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